3-Hydroxypropanehydrazide

描述

Historical Context and Initial Chemical Characterization

The specific historical origins and initial synthesis of 3-hydroxypropanehydrazide are not widely documented in prominent scientific literature, suggesting it has not been a compound of major historical significance. Its existence is noted in chemical databases, and its characterization is based on standard analytical techniques. The compound is identified by its CAS number 24535-11-3. nih.gov

The general synthesis of hydrazides typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). In the case of this compound, this would likely involve the hydrazinolysis of an ester of 3-hydroxypropanoic acid.

Significance in Contemporary Chemical Science and Research

The contemporary significance of this compound is primarily derived from its classification as a hydrazide. Hydrazides are recognized as versatile building blocks in organic synthesis. nih.gov The presence of both a hydroxyl (-OH) group and a hydrazide (-CONHNH2) group in this compound offers two reactive sites for chemical modification, making it a potentially useful intermediate in the synthesis of more complex molecules.

Hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov While there is a lack of specific research on the biological activity of this compound itself, its structure suggests it could serve as a scaffold for the development of new therapeutic agents.

It is crucial to distinguish this compound from the structurally similar but more widely researched compound, 2-amino-3-hydroxypropanehydrazide (B1599439), also known as DL-Serine hydrazide. DL-Serine hydrazide is a known intermediate and impurity in the synthesis of the pharmaceutical drug Benserazide (B1668006). google.comsigmaaldrich.com The majority of available research focuses on this aminated analogue, highlighting the comparatively niche status of this compound.

Scope of Academic Inquiry and Research Trajectories

The future scope of academic inquiry into this compound is likely to be in its application as a bifunctional molecule in organic synthesis. Potential research trajectories could include:

Synthesis of Novel Heterocyclic Compounds: The hydrazide functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles, which are important pharmacophores. nih.gov The hydroxyl group could be used to introduce further functionality or to modulate the physicochemical properties of the resulting heterocycles.

Development of Polymer and Materials Science Applications: The ability of the hydroxyl and hydrazide groups to form hydrogen bonds and participate in polymerization reactions could be explored for the development of new polymers or functional materials.

Medicinal Chemistry Screening: As a simple hydrazide, this compound could be used as a starting material in the synthesis of a library of derivatives for screening against various biological targets.

Currently, the academic footprint of this compound is minimal. However, its simple structure and potential for chemical elaboration suggest that it could find a role in specialized areas of chemical research as the demand for novel molecular scaffolds continues to grow.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C3H8N2O2 | nih.gov |

| Molecular Weight | 104.11 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 24535-11-3 | nih.gov |

| Canonical SMILES | C(CO)C(=O)NN | nih.gov |

| InChI Key | ABWKONTVVZNLEU-UHFFFAOYSA-N | nih.gov |

| Appearance | White Solid (Predicted) | |

| XLogP3 | -1 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

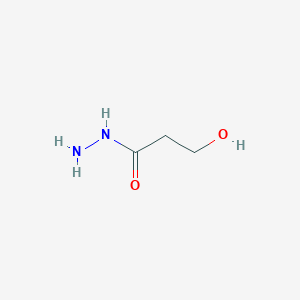

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-5-3(7)1-2-6/h6H,1-2,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWKONTVVZNLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296589 | |

| Record name | 3-hydroxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24535-11-3 | |

| Record name | 24535-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24535-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxypropanehydrazide

Established Synthetic Pathways for 3-Hydroxypropanehydrazide

Traditional methods for synthesizing hydrazides, including this compound, have been well-documented, primarily relying on the robust and predictable reactivity of ester precursors with hydrazine (B178648) derivatives.

Condensation Reactions from Ester Precursors (e.g., methyl 3-hydroxypropanoate with hydrazine)

The most common and straightforward method for preparing this compound is through the hydrazinolysis of an appropriate ester precursor, such as methyl 3-hydroxypropanoate. researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The alkoxy group (methoxide in this case) is subsequently eliminated, yielding the corresponding hydrazide. researchgate.net

The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), which can dissolve both reactants. researchgate.netnih.gov The process is widely used due to its reliability and the general availability of the starting materials. researchgate.net While effective, this conventional method often requires several hours of reflux to achieve completion. nih.gov

Table 1: General Parameters for Hydrazinolysis of Esters

| Parameter | Description | Source(s) |

| Reactants | Carboxylic acid ester (e.g., methyl 3-hydroxypropanoate), Hydrazine hydrate | researchgate.netnih.gov |

| Solvent | Methanol, Ethanol, or Tetrahydrofuran (THF) | researchgate.net |

| Conditions | Reflux temperature | researchgate.netnih.gov |

| Mechanism | Nucleophilic acyl substitution | researchgate.net |

| Product | Acyl hydrazide (e.g., this compound) | researchgate.net |

Synthesis of Chiral Hydrazide Enantiomers (e.g., (l)-2-hydroxypropanehydrazide, (d)-2-hydroxypropanehydrazide)

The synthesis of chiral hydrazides, such as the enantiomers of 2-hydroxypropanehydrazide (also known as serine hydrazide), is of significant interest, particularly for their use in stereospecific pharmaceuticals. The synthetic route to these compounds typically begins with the corresponding chiral amino acid, DL-serine, to produce a racemic mixture, or L-serine or D-serine for the individual enantiomers. google.com

A common preparative method involves two main steps:

Esterification: The amino acid (e.g., DL-serine) is first converted to its methyl ester. This is often achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride. The reaction generates the corresponding methyl ester hydrochloride. google.comgoogle.com

Hydrazinolysis: The resulting serine methyl ester is then reacted with hydrazine hydrate. The ester undergoes condensation with hydrazine to form the desired serine hydrazide. google.comgoogle.com The product can then be crystallized from the reaction mixture.

This pathway provides a reliable method for accessing these important chiral building blocks.

Preparative Routes as Key Intermediates in Complex Organic Synthesis (e.g., benserazide (B1668006) hydrochloride intermediates)

Hydroxypropanehydrazides are crucial intermediates in the synthesis of more complex molecules, most notably the Parkinson's disease drug, benserazide. nih.gov The synthesis of benserazide hydrochloride utilizes 2-amino-3-hydroxypropanehydrazide (B1599439) (serine hydrazide) as a key precursor. googleapis.comgoogle.com

The synthetic process for benserazide involves the following key transformation:

Hydrazone Formation: Serine hydrazide (or its hydrochloride salt) is reacted with 2,3,4-trihydroxybenzaldehyde (B138039). google.comnih.gov This condensation reaction forms an intermediate hydrazone, specifically N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, also known as bensezone hydrochloride. google.compatsnap.com The reaction is typically performed in a solvent system such as methanol. google.comgoogle.com

Reduction: The resulting hydrazone intermediate is then hydrogenated to yield benserazide. This reduction step converts the imine double bond (-N=CH-) of the hydrazone into a hydrazine single bond (-NH-CH₂-). google.com

This multi-step synthesis highlights the utility of hydroxypropanehydrazides as versatile intermediates, enabling the construction of complex, biologically active compounds. google.comgoogle.com

Table 2: Synthesis of Benserazide Intermediate

| Step | Reactants | Product | Source(s) |

| 1 | DL-Serine, Thionyl Chloride, Methanol | Serine methyl ester hydrochloride | google.comgoogle.com |

| 2 | Serine methyl ester, Hydrazine hydrate | Serine hydrazide | google.comgoogle.com |

| 3 | Serine hydrazide, 2,3,4-Trihydroxybenzaldehyde | N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone | google.comnih.gov |

Novel Approaches and Optimized Synthetic Strategies

In response to the growing need for more efficient, sustainable, and selective chemical processes, recent research has focused on optimizing the synthesis of hydrazides.

Exploration of Green Chemistry Principles in Hydrazide Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. acs.org In hydrazide synthesis, this has led to the development of methods that reduce waste, eliminate hazardous solvents, and lower energy consumption. mdpi.comresearchgate.net

Key green approaches include:

Microwave-Assisted, Solvent-Free Synthesis: A one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine hydrate under microwave irradiation has been developed. This technique eliminates the need for organic solvents and drastically reduces reaction times from hours to seconds, leading to a significant reduction in the environmental factor (E-factor) and higher reaction mass efficiency. researchgate.net

Use of Natural Catalysts: Researchers have explored the use of biodegradable and readily available natural catalysts. For example, lemon juice has been shown to be an effective catalyst for the condensation reaction between esters and hydrazines, demonstrating superior catalytic activity compared to conventional mineral acids like HCl and H₂SO₄ under certain conditions. inglomayor.cl

Organocatalysis: The use of reusable organocatalysts like L-proline in a moist grinding technique represents another green innovation. This method allows for clean reactions under mild conditions with an easy workup, and the catalyst can be recovered and reused for multiple cycles without a significant loss in yield, showcasing both efficiency and sustainability. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthesis of Benzoic Hydrazide

| Parameter | Conventional Method | Microwave Method | Improvement | Source(s) |

| Number of Steps | Two | One | 50% Reduction | researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less | researchgate.net |

| Energy Consumption | High | 0.015-0.050 KWh | 180-400 times less | researchgate.net |

| E-Factor (Kg waste/Kg product) | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase | researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase | researchgate.net |

Development of Catalytic Methods for Enhanced Yield and Selectivity

To improve the efficiency and control of hydrazide synthesis, various catalytic systems have been developed. These methods aim to enhance reaction rates, improve yields, and achieve higher selectivity under milder conditions.

Transition Metal Catalysis: Copper (Cu) and Palladium (Pd) complexes have been employed as catalysts for the N-arylation of hydrazides with aryl halides, allowing for the formation of N-aryl hydrazides in very good yields with broad functional group tolerance. organic-chemistry.org Ruthenium-based catalysts have also been explored for the synthesis of alkylated acyl hydrazides from alcohols via a borrowing hydrogen strategy. organic-chemistry.org

Acid Catalysis: Simple catalysts like glacial acetic acid have been used to facilitate the condensation of hydrazides with aldehydes to form hydrazones, often requiring reflux conditions to drive the reaction to completion. acs.org

Aminocatalysis: In the synthesis of more complex heterocyclic systems derived from hydrazones, chiral aminocatalysts have been used to control the stereochemical outcome of cascade reactions, leading to products with excellent diastereo- and enantioselectivity. acs.org

The development of these catalytic approaches represents a significant step forward, offering more sophisticated tools for the precise and efficient synthesis of this compound and its derivatives.

Derivatization Chemistry of the this compound Scaffold

The dual functionality of this compound allows for a rich derivatization chemistry. The terminal hydrazide group is a potent nucleophile, readily reacting with electrophiles, while the primary hydroxyl group offers a site for esterification or etherification. This enables the synthesis of a diverse library of compounds built upon the this compound core.

Formation of Schiff Bases and Hydrazone Derivatives

The reaction between the terminal primary amine of the hydrazide group and a carbonyl compound, such as an aldehyde or ketone, is a cornerstone of hydrazide chemistry. This condensation reaction, typically conducted by heating the reactants in a suitable solvent like ethanol or methanol, results in the formation of a hydrazone, a subclass of Schiff bases, characterized by a carbon-nitrogen double bond (C=N). mdpi.comnih.govresearchgate.net The reaction is often catalyzed by a few drops of acid. nih.gov

The general synthesis involves the nucleophilic attack of the -NH2 group of this compound onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the stable hydrazone linkage (-CO-NH-N=CH-R). nih.govchemrxiv.org The pharmacological activity of many hydrazone derivatives is attributed to this azomethine group (-NH–N=CH-). mdpi.com This synthetic route is highly efficient and allows for the introduction of a wide variety of substituents (R-groups) depending on the carbonyl compound used, making it a powerful tool for generating chemical diversity.

Table 1: Representative Synthesis of Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product Structure | Typical Reaction Conditions |

| Benzaldehyde | HO-(CH₂)₂-CO-NH-N=CH-C₆H₅ | Ethanol, Reflux, 2-4 hours |

| Acetone | HO-(CH₂)₂-CO-NH-N=C(CH₃)₂ | Methanol, Acetic Acid (cat.), Reflux, 3-5 hours |

| 4-Hydroxybenzaldehyde | HO-(CH₂)₂-CO-NH-N=CH-C₆H₄-OH | Ethanol, Reflux, 2-4 hours |

| Pyridine-2-carbaldehyde | HO-(CH₂)₂-CO-NH-N=CH-C₅H₄N | Ethanol, Reflux, 2-4 hours |

Synthesis of Cyclic and Heterocyclic Compounds (e.g., oxadiazole linkers, triazoloquinazolines)

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings.

1,3,4-Oxadiazoles: A common transformation is the cyclization of hydrazones into 2,5-disubstituted 1,3,4-oxadiazoles. This can be achieved through oxidative cyclization using various reagents. For example, acylhydrazones derived from this compound can be treated with reagents like lead oxide, iodine in the presence of mercury oxide, or phosphorus oxychloride to induce cyclodehydration and form the stable aromatic oxadiazole ring. researchgate.netnih.govmdpi.com These methods involve the intramolecular cyclization of the hydrazone followed by oxidation or dehydration to yield the final heterocyclic product. nih.gov The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry and is valued as a bioisostere for amide and ester groups.

Triazoloquinazolines: Hydrazides are also key precursors for fused heterocyclic systems like triazoloquinazolines. While the direct synthesis from this compound would involve multiple steps, the hydrazide moiety is fundamental to forming the triazole portion of the ring system. Typically, a hydrazide is first used to synthesize a triazole ring, which is then fused to a quinazoline (B50416) precursor. nih.gov Alternatively, reacting a hydrazide like 2-aminobenzoylhydrazide with an appropriate aldehyde can lead to the formation of a quinazolin-4(3H)-one structure. nih.gov The synthesis of Current time information in Bangalore, IN.creativepegworks.comresearchgate.net-triazolo[4,3-c]quinazolines and other isomers often proceeds through intermediates that are structurally related to hydrazides or their derivatives.

Table 2: Heterocyclic Synthesis from this compound Derivatives

| Starting Material | Reagent/Condition | Resulting Heterocycle |

| 3-Hydroxypropanehydrazone | Phosphorus Oxychloride (POCl₃), Heat | 2-R-5-(2-hydroxyethyl)-1,3,4-oxadiazole |

| 3-Hydroxypropanehydrazone | Iodine (I₂), Mercury(II) Oxide (HgO) | 2-R-5-(2-hydroxyethyl)-1,3,4-oxadiazole |

| This compound | 2-Aminobenzoyl chloride, then cyclization | Intermediate for Triazoloquinazoline synthesis |

Amide and Ester Functionalization

The this compound scaffold possesses two distinct sites for acylation: the hydroxyl group and the hydrazide's nitrogen atoms.

Ester Functionalization: The primary hydroxyl group can be readily converted into an ester via reaction with a carboxylic acid, acyl chloride, or anhydride (B1165640). Standard esterification conditions, such as using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) for carboxylic acids or reacting with an acyl chloride in the presence of a non-nucleophilic base, would yield the corresponding ester derivative. This allows for the introduction of a wide range of functionalities onto the hydroxyl end of the molecule.

Amide Functionalization: The hydrazide moiety itself can be further acylated on its nitrogen atoms. Reaction with an acyl chloride or anhydride can lead to the formation of a diacylhydrazine. These reactions must be controlled to manage the degree and position of acylation. Such functionalization changes the electronic and steric properties of the hydrazide group and can be a precursor step for further cyclization reactions. nih.gov The synthesis of poly(ester amide)s often involves the reaction of monomers containing amine or alcohol functionalities with dicarboxylic acid derivatives, highlighting the fundamental reactions applicable to this scaffold. researchgate.net

Application in Bioconjugation and Linker Chemistry (e.g., functionalization of hyaluronan)

The hydrazide functional group is particularly useful in bioconjugation chemistry due to its ability to form stable hydrazone linkages with aldehydes under mild, aqueous conditions. nih.gov This reaction is chemoselective and efficient at physiological pH. creativepegworks.comsigmaaldrich.com

A significant application of this chemistry is the functionalization and cross-linking of polysaccharides like hyaluronan (also known as hyaluronic acid, HA). nih.gov Hyaluronan, a major component of the extracellular matrix, can be chemically modified to create hydrogels for tissue engineering and drug delivery. nih.govnih.gov One common method involves the periodate (B1199274) oxidation of HA's vicinal diols to generate aldehyde groups. A bifunctional linker containing two hydrazide groups, such as adipic acid dihydrazide (ADH), is then used to cross-link the oxidized HA chains by forming hydrazone bonds. nih.govnih.govneliti.com

This compound, as a monofunctional hydrazide, can be used to tether molecules to an oxidized HA backbone. The hydrazide group reacts with the aldehyde on the HA, leaving the hydroxyl group of the original linker available for further functionalization or to modify the properties of the resulting hydrogel. This strategy allows for the covalent attachment of drugs, peptides, or other bioactive molecules to the HA polymer. sigmaaldrich.comnih.gov The coupling of hydrazides to the carboxylic acid groups of native (non-oxidized) HA using carbodiimide (B86325) chemistry is also a well-established method for creating functionalized HA. creativepegworks.comneliti.com

Advanced Research Applications in Materials Science and Polymer Chemistry

Role as a Cross-linking Agent in Polymer Systems

As a cross-linking agent, 3-Hydroxypropanehydrazide plays a crucial role in transforming linear polymer chains into three-dimensional networks, thereby enhancing the mechanical, thermal, and chemical properties of the resulting materials. researchgate.net

The primary mechanism by which this compound induces cross-linking involves the reaction of its terminal hydrazide group with complementary functional groups on polymer backbones. A prevalent reaction is the formation of a stable amide bond with carboxylic acid groups present on polymers like hyaluronic acid or poly(acrylic acid). This reaction is typically facilitated by a "zero-length" cross-linker system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). mdpi.commdpi.com The EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine of the hydrazide, resulting in a covalent cross-link. mdpi.com

Another key mechanism is the reaction of the hydrazide moiety with aldehyde or ketone groups on a polymer to form a hydrazone linkage. This type of chemistry is fundamental in creating dynamically cross-linked systems or for post-polymerization modification. In the context of polyurethane chemistry, difunctional hydrazides can act as chain extenders, reacting with isocyanate-terminated prepolymers to form urea-like linkages, which contributes to the hard segment content of the polymer network. google.comgoogle.com

The hydroxyl group on this compound can also participate in reactions, for instance, with isocyanate groups to form urethane (B1682113) linkages, or it can be used as an initiation site for polymerization, further expanding its utility in creating complex polymer architectures.

The introduction of this compound as a cross-linker fundamentally alters a polymer's architecture, transitioning it from a collection of individual chains to a cohesive, insoluble network. rsc.org This architectural shift has a profound influence on the material's properties. researchgate.netumn.edunih.gov The density of cross-links, controlled by the stoichiometric ratio of the hydrazide to the polymer's functional groups, directly dictates the final characteristics of the material.

Increasing the cross-link density generally leads to:

Reduced Swelling: A more tightly cross-linked network restricts the uptake of solvents, leading to a lower equilibrium swelling ratio.

Enhanced Mechanical Strength: The covalent bonds prevent polymer chains from slipping past one another under stress, resulting in higher tensile strength and a greater elastic modulus.

Increased Thermal Stability: The network structure limits chain mobility, often leading to a higher glass transition temperature (Tg).

Modified Degradation Profile: In biodegradable polymers, the nature and density of the cross-links can be tuned to control the rate of degradation.

The table below summarizes the typical effects of cross-linking on polymer properties.

| Property | Effect of Increased Cross-linking | Rationale |

|---|---|---|

| Mechanical Strength (Modulus) | Increase | Reduces chain mobility and slippage. |

| Swelling Capacity | Decrease | Constrains the expansion of the polymer network in a solvent. |

| Solubility | Decreases (becomes insoluble) | Covalent network prevents dissolution of individual chains. |

| Glass Transition Temperature (Tg) | Increase | Restricts segmental motion of polymer chains. |

| Degradation Rate | Generally Decreases | Introduces stable covalent bonds that may be less susceptible to hydrolysis or enzymatic attack. |

Integration into Hydrogel Systems (e.g., Hyaluronan-Based Hydrogels)

Hydrogels, which are highly swollen, cross-linked polymer networks, represent a major area of application for this compound. Its ability to form stable cross-links with biocompatible polymers is particularly valuable.

The integration of this compound into hydrogels is a key strategy for creating functional and responsive materials. In hyaluronan-based systems, the carboxylic acid groups of the D-glucuronic acid units are prime targets for cross-linking with the hydrazide group of this compound. google.com This reaction creates a biocompatible and biodegradable hydrogel network. nih.gov

Functionalization strategies can be designed to create materials that respond to specific environmental stimuli. For example, if the cross-linking reaction involves the formation of hydrazone bonds (from polymers containing aldehyde groups), the resulting linkage can be sensitive to pH. Under acidic conditions, the hydrazone bond can be hydrolyzed, leading to the degradation of the hydrogel network. This provides a mechanism for creating pH-responsive materials. Furthermore, the unreacted hydroxyl groups of the incorporated this compound molecules offer secondary sites for further functionalization, allowing for the attachment of other molecules to tailor the hydrogel's properties.

In tissue engineering, polymer-based scaffolds provide a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation. nih.gov The properties of these scaffolds, such as porosity, mechanical integrity, and degradation rate, must be carefully controlled. nih.gov The use of this compound as a cross-linker allows for precise engineering of these properties.

By varying the concentration of this compound, researchers can tune the cross-linking density of scaffolds made from polymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) or hyaluronic acid. nih.govnih.gov This control allows for the creation of scaffolds with a desired stiffness to mimic specific tissues or with a tailored degradation profile that matches the rate of new tissue formation. For instance, a higher cross-linking density would result in a more rigid and slower-degrading scaffold. Techniques like freeze-drying of the cross-linked hydrogel can then be used to create a porous structure suitable for cell infiltration. nih.gov

The table below illustrates how scaffold properties can be engineered by adjusting the concentration of a hydrazide cross-linker.

| Cross-linker Concentration | Pore Size | Mechanical Stiffness | Degradation Time | Potential Research Application |

|---|---|---|---|---|

| Low | Larger | Lower | Shorter | Soft tissue engineering (e.g., muscle) |

| Medium | Intermediate | Medium | Intermediate | Cartilage regeneration |

| High | Smaller | Higher | Longer | Bone tissue engineering |

Design and Synthesis of Novel Materials Utilizing this compound Scaffolds

Beyond its role as a simple cross-linker, this compound can serve as a foundational scaffold for the rational design and synthesis of entirely new materials with complex architectures. osti.gov Its bifunctionality is key to its utility in creating these advanced polymers.

For example, the hydroxyl group can be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, growing a polyester (B1180765) chain from the this compound molecule. The terminal hydrazide group of this newly formed macromonomer can then be reacted with another polymer, creating well-defined graft copolymers. umn.edu This approach allows for the combination of different polymer properties in a single molecule.

In another application, this compound and other hydrazide derivatives are used as chain extenders in the synthesis of aqueous polyurethane dispersions (PUDs). google.com In a typical process, an isocyanate-terminated prepolymer is first dispersed in water and then chain-extended by reacting with the difunctional hydrazide. This reaction is highly efficient in water and results in the formation of a stable, high-molecular-weight polymer dispersion. The incorporation of the hydroxy-hydrazide structure can impart specific properties, such as improved adhesion or hydrophilicity, to the final coating or adhesive film. gantrade.com This methodology is central to developing more environmentally friendly, waterborne polymer systems. wernerblank.com The synthesis of block copolymers, where distinct polymer chains are linked together, is another area where this compound can be utilized, enabling the creation of materials that self-assemble into nanoscale structures. rsc.orgresearchgate.netnih.gov

Fabrication of Polymeric Nanocomposites

The incorporation of nanofillers into a polymer matrix to create polymeric nanocomposites is a well-established strategy for enhancing material properties. The effectiveness of these enhancements is largely dependent on the quality of the interface between the polymer and the nanofiller. Chemical modification of either the polymer or the filler surface is often necessary to improve compatibility and promote strong interfacial adhesion. This compound offers a promising avenue for achieving this through its versatile chemical reactivity.

The hydrazide functional group (-CONHNH₂) is known to react with aldehydes and ketones to form stable hydrazone linkages. nih.gov This reaction can be exploited to either crosslink a polymer matrix or to functionalize the surface of nanofillers. For instance, nanoparticles such as silica (B1680970) or metal oxides, which can be surface-functionalized with aldehyde groups, could be covalently bonded to a polymer chain that has been modified with this compound. This would lead to a well-dispersed and strongly bonded nanocomposite.

The presence of the hydroxyl group (-OH) in this compound adds another dimension to its utility. This group can participate in esterification or urethane-forming reactions, providing an alternative or additional route for integrating the molecule into a polymer backbone or for grafting it onto a nanofiller surface. Furthermore, the hydroxyl group can enhance the hydrophilicity of the resulting nanocomposite, which could be advantageous for applications requiring improved wettability or biocompatibility.

Research in the broader field of hydrazide-containing polymers has demonstrated their potential as versatile scaffolds for creating functional materials. nih.govrsc.org For example, poly(acryloyl hydrazide) has been shown to be an effective platform for post-polymerization modification, allowing for the introduction of a wide range of functionalities. nih.govrsc.org Extrapolating from this, polymers incorporating this compound could be designed to have reactive sites for subsequent functionalization, leading to the development of "smart" nanocomposites that can respond to specific stimuli.

A hypothetical fabrication process for a polymeric nanocomposite using this compound could involve the following steps:

Surface modification of a nanofiller (e.g., cellulose (B213188) nanocrystals) to introduce aldehyde groups.

Synthesis of a copolymer containing this compound units.

Mixing of the surface-modified nanofiller with the copolymer under conditions that promote the formation of hydrazone bonds between the two components.

The resulting nanocomposite would be expected to exhibit enhanced mechanical strength and thermal stability due to the strong covalent linkages at the polymer-filler interface. The hydroxyl groups introduced by the this compound could also contribute to improved dispersion of the nanofiller within the polymer matrix through hydrogen bonding interactions.

Table 1: Potential Effects of this compound on Polymeric Nanocomposite Properties

| Property | Expected Effect | Rationale |

| Mechanical Strength | Increase | Covalent bonding (hydrazone linkage) between polymer and filler enhances stress transfer. |

| Thermal Stability | Increase | Stronger interfacial adhesion and potential for crosslinking can increase the degradation temperature. |

| Dispersion of Nanofillers | Improvement | The hydroxyl group can increase compatibility and prevent agglomeration of fillers through hydrogen bonding. |

| Hydrophilicity | Increase | The presence of hydroxyl and hydrazide groups can increase the surface energy and water absorption. |

Development of Surface-Modified and Functional Coatings

The ability to tailor the surface properties of materials is crucial for a vast array of applications, from biomedical devices to anti-corrosion coatings. This compound presents itself as a valuable tool for the development of surface-modified and functional coatings due to its dual reactivity.

The hydrazide group can be used to anchor the molecule to a substrate that has been pre-functionalized with aldehyde or ketone groups. This covalent attachment ensures the long-term stability of the coating. Once anchored, the exposed hydroxyl groups of the this compound can be further modified to impart specific functionalities to the surface. For example, they could be used to initiate the growth of polymer brushes, creating a dense layer of polymer chains that can control surface wettability, reduce friction, or prevent biofouling.

Alternatively, this compound can be incorporated into a polymer that is then used as a coating material. The hydrazide groups within the polymer can serve as crosslinking sites, improving the mechanical durability and chemical resistance of the coating. The hydroxyl groups, on the other hand, would be available at the surface to interact with the surrounding environment.

The development of coatings containing hydrazide compounds has been explored for enhancing durability and resistance to environmental degradation. google.com The hydrazide moiety can act as a scavenger for harmful species or participate in self-healing mechanisms. The presence of the hydroxyl group in this compound could further enhance these protective properties by promoting adhesion to the substrate through hydrogen bonding.

A research avenue of significant interest is the use of hydrazide-functionalized surfaces for the immobilization of biomolecules. nih.govnih.gov The reaction of hydrazides with the aldehyde groups present on oxidized carbohydrates of glycoproteins is a well-established method for creating bioactive surfaces. A coating derived from this compound could provide a high density of reactive sites for the attachment of proteins, enzymes, or antibodies, with the hydroxyl groups contributing to a hydrophilic and protein-repellent background, thus reducing non-specific binding.

Table 2: Potential Applications of this compound in Functional Coatings

| Application Area | Functional Role of this compound | Potential Benefit |

| Biomedical Implants | Surface immobilization of bioactive molecules via hydrazone linkage. | Enhanced biocompatibility and targeted biological response. |

| Anti-fouling Coatings | Creation of hydrophilic surfaces via exposed hydroxyl groups. | Reduced adhesion of marine organisms and bacteria. |

| Adhesion Promotion | Interfacial layer between substrate and topcoat. | Improved adhesion through covalent bonding and hydrogen bonding. |

| Crosslinkable Coatings | Crosslinking of the polymer matrix via hydrazide groups. | Increased mechanical durability and chemical resistance. |

Investigations in Medicinal Chemistry and Biological Activity Mechanisms Excluding Clinical Data

Role as a Synthetic Precursor for Biologically Active Molecular Entities

3-Hydroxypropanehydrazide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a hydroxyl and a hydrazide group, allows for a variety of chemical modifications.

While comprehensive studies on the rational design of pharmacophores starting directly from this compound are not extensively documented, research on its close analogue, (S)-2-Amino-3-hydroxypropanehydrazide (also known as serine hydrazide), provides significant insight into the structure-activity relationships (SAR) of hydrazide-based compounds. A notable example is the development of derivatives of the FDA-approved drug Benserazide (B1668006) as inhibitors of PilB, a key enzyme involved in type IV pilus biogenesis in bacteria and a target for anti-virulence therapies. researchgate.netnih.gov

In these studies, the Benserazide molecule, which is synthesized from a serine hydrazide precursor, was systematically modified to identify the key structural motifs responsible for PilB inhibition. researchgate.netnih.gov The investigation was divided into key regions of the molecule: the amino acid portion and the benzylamine (B48309) group, linked by the characteristic hydrazine (B178648) bridge. researchgate.net

Key findings from the SAR study on Benserazide derivatives include:

Aryl Ring Hydroxylation: The degree and position of hydroxyl groups on the aryl ring were critical for potency. A trihydroxy substitution pattern was generally more effective than dihydroxy or monohydroxy patterns, with a preference for bis-ortho hydroxy substitutions. nih.govrsc.org For instance, an analogue with a second ortho-hydroxy group (8k) showed high potency against PilB. nih.gov

Hydrazone Rigidity: Introducing a conformationally restricted hydrazone double bond, by condensing the hydrazide with various aldehydes, led to a significant increase in inhibitory activity compared to the more flexible hydrazide. nih.govrsc.org

Amino Acid Moiety: Modification of the amino acid part of the scaffold also influenced activity. Exchanging the alcohol group for a thiol group resulted in a compound (11c) with markedly improved potency, exhibiting an IC50 of 0.58 μM. nih.gov

These findings highlight how the hydrazide scaffold can be rationally modified to optimize interactions with a biological target, providing a blueprint for the design of future inhibitors based on similar structures.

| Compound Modification | Effect on PilB Inhibition | Supporting Finding |

| Aryl Ring Hydroxylation | Trihydroxy > Dihydroxy > Monohydroxy | Preference for bis-ortho hydroxy substitutions enhanced potency. nih.govrsc.org |

| Linker Rigidity | Introduction of a hydrazone double bond | Significantly increased inhibitory activity. nih.govrsc.org |

| Amino Acid Moiety | Exchange of alcohol for a thiol group | Led to improved potency (e.g., compound 11c, IC50 = 0.58 μM). nih.gov |

The hydrazide moiety of this compound is a key functional group for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. Patent literature demonstrates its use as a reactant in the synthesis of complex, multi-ring molecules.

For example, this compound has been used as a starting material in the synthesis of novel A2a receptor antagonists. google.comgoogleapis.com In one patented synthesis, N'-(8-((2,4-dimethoxybenzyl)amino)-2,2-difluoro-[l,3]dioxolo[4,5-A]quinazolin-6-yl)-3-hydroxypropanehydrazide was a key intermediate that underwent further cyclization reactions. google.com

Furthermore, the closely related DL-serine hydrazide is a well-established precursor for the synthesis of Benserazide, a drug used in the management of Parkinson's disease. evitachem.com The synthesis involves the reaction of the hydrazide with 2,3,4-trihydroxybenzaldehyde (B138039) to form the final hydrazone-containing drug. Additionally, this compound has been used in materials science for the functionalization of biopolymers like hyaluronic acid (HA), creating HA-HPH hydrogels for potential biomedical applications. uni-heidelberg.de

Mechanisms of Biological Action at the Molecular Level (as indicated in non-human and non-clinical studies)

Preclinical studies and in vitro assays have begun to elucidate the molecular mechanisms through which this compound and its derivatives exert their biological effects.

The hydrazide functional group is known to interact with various enzymes. Derivatives of this compound's amino analogue have shown significant inhibitory activity against specific enzymes.

PilB Inhibition: As detailed in section 4.1.1, extensive research has been conducted on Benserazide derivatives as inhibitors of the bacterial ATPase PilB. nih.gov The most potent compounds, developed through rational design, inhibit PilB at sub-micromolar concentrations, demonstrating selectivity for PilB over other ATPases like apyrase. nih.govrsc.org This inhibition disrupts the assembly of type IV pili, which are crucial virulence factors for many pathogenic bacteria. nih.gov

DOPA Decarboxylase Inhibition: Benserazide, synthesized from DL-serine hydrazide, is a potent peripheral DOPA decarboxylase inhibitor. This enzyme is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme outside of the central nervous system, Benserazide prevents the premature metabolism of L-DOPA, thereby increasing its bioavailability in the brain for the treatment of Parkinson's disease.

Glutathione S-transferase (GST) Inhibition: In vitro assays have shown that derivatives of 2-Amino-3-hydroxypropanehydrazide (B1599439) can inhibit GST isozymes, which are important in drug metabolism and detoxification processes.

There is currently no available research in the reviewed sources that links this compound as a precursor for the development of tyrosinase inhibitors or polymerase theta inhibitors, nor any studies indicating its role in sGC enzyme stimulation.

Patent literature indicates the use of this compound in the creation of compounds that bind to specific cellular receptors.

A2a Receptor Antagonism: As mentioned previously, this compound is a component in the synthesis of compounds designed as A2a receptor antagonists. google.com These antagonists were evaluated in competition binding assays, demonstrating their ability to displace a known radioligand from the receptor. google.com

GCSF Receptor Modulation: A patent also lists this compound in the context of creating selective Granulocyte Colony-Stimulating Factor (GCSF) receptor binding compounds, which can act as agonists, partial agonists, or antagonists. google.com

The potential anti-inflammatory and analgesic properties of this compound have been identified through the analysis of natural products. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanol (B129727) extract from Moringa oleifera leaves identified this compound as one of the bioactive constituents. researchgate.netekb.eg The study attributed several biological activities to this compound, including anti-inflammatory and analgesic effects, based on existing literature. researchgate.netekb.eg While the specific molecular targets for these effects were not detailed in the GC-MS study itself, hydrazide and hydrazone derivatives are widely recognized for their anti-inflammatory and analgesic potential, often linked to their ability to interact with enzymes involved in the inflammatory cascade. googleapis.com

Mechanistic Research in Antimicrobial and Anticancer Contexts (laboratory-based studies)

While specific mechanistic studies exclusively on this compound are limited in publicly available literature, research on its constituent parts and closely related analogs provides a foundational understanding of its potential mechanisms of action in antimicrobial and anticancer contexts.

The precursor molecule, 3-hydroxypropionic acid (3-HP), has been identified as a contributor to the antimicrobial activity of certain microorganisms. nih.gov Studies have shown that the antibacterial effect of 3-HP is more pronounced in acidic environments (pH 4.8) compared to less acidic or neutral conditions. nih.gov This suggests that the unaltered 3-hydroxypropanoic acid backbone of this compound could contribute to a similar pH-dependent antimicrobial action. The research indicated that Gram-negative bacteria are generally more susceptible to 3-HP than Gram-positive bacteria. nih.gov

In the broader class of hydrazide-hydrazones, to which derivatives of this compound belong, several mechanisms of antimicrobial action have been proposed. These compounds, characterized by an azomethine group (–NH–N=CH–), are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govmdpi.comnih.gov One proposed mechanism involves the inhibition of essential enzymes in pathogens. For instance, molecular docking studies on some hydrazone derivatives have suggested strong binding interactions with the active site of DNA gyrase, a crucial bacterial enzyme, thereby inhibiting its function and preventing bacterial replication. mdpi.com

In the context of anticancer research, the activity of hydrazone derivatives has been linked to their ability to induce apoptosis and regulate cell cycle proteins. For example, certain quinoline (B57606) hydrazide derivatives have been shown to cause G₁ cell cycle arrest and upregulate the p27(kip1) cell cycle regulating protein in cancer cell lines. nih.gov Other studies on novel tetracaine (B1683103) hydrazide-hydrazones have demonstrated their ability to increase the mRNA transcription levels of pro-apoptotic genes like Bax and caspase-3 in colon and liver cancer cell lines. nih.gov It is plausible that derivatives of this compound could operate through similar pathways, interfering with cell cycle progression and promoting programmed cell death in cancer cells.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a molecule's pharmacological effects.

Elucidation of Critical Structural Motifs for Observed Activity

For hydrazide derivatives, several structural components are considered critical for their biological activity. The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is a key pharmacophore in many biologically active compounds. mdpi.com The presence of this group allows for the synthesis of various heterocyclic structures and is often essential for antimicrobial activity. nih.govmdpi.com

The nature of the substituents on the hydrazone part of the molecule plays a significant role in modulating its biological effects. For instance, the lipophilicity of the molecule, which is influenced by these substituents, is often correlated with its antimicrobial activity. mdpi.commdpi.com An increase in lipophilicity can enhance the compound's ability to partition into the lipid-rich microbial membrane, thereby increasing its efficacy. mdpi.com The presence of electron-withdrawing groups, such as nitro or halogen groups, on the aryl ring of hydrazones has been shown to enhance antibacterial activity in some series of compounds. mdpi.com Conversely, in other series, electron-donating groups have led to better activity. nih.gov

The core structure of this compound itself presents opportunities for derivatization. The hydroxyl group and the hydrazide function can be modified to create a library of new compounds with potentially enhanced or more specific activities. For example, the chain length of (R)-3-hydroxyalkanoic acids, when conjugated to peptides, has been shown to be a determining factor in their anti-cancer activity. nih.gov This suggests that modifications to the length of the alkyl chain in this compound derivatives could be a viable strategy for optimizing their biological effects.

A study on β-hydroxypropanoic acid derivatives, which includes hydrazides, demonstrated that cyclization of the initial thiosemicarbazide (B42300) derivatives into 1,2,4-triazole-5-thiones or reaction of the hydrazides with carbon disulfide to form 1,3,4-oxadiazole-5-thiones resulted in compounds with significant antimicrobial activity. nih.gov This highlights the importance of the core hydrazide structure as a template for creating more complex and potent heterocyclic compounds.

The following table summarizes the observed activities of some β-hydroxypropanoic acid derivatives, illustrating the impact of structural modifications on biological activity.

| Compound Type | Modification | Observed Activity | Reference |

| 3-hydroxy-propanoic acid ethyl esters | Substituted | Anti-inflammatory, Analgesic | nih.gov |

| 3-hydroxy-propanoic acid hydrazides | Substituted | Precursor for active heterocycles | nih.gov |

| Thiosemicarbazides of 3-hydroxy-propanoic acid | Substituted | Antimicrobial | nih.gov |

| 1,2,4-triazole-5-thiones | Cyclized from thiosemicarbazides | Anti-inflammatory, Analgesic, Antimicrobial | nih.gov |

| 1,3,4-oxadiazole-5-thiones | Cyclized from hydrazides | Anti-inflammatory, Analgesic, Antimicrobial | nih.gov |

Computational Approaches in SAR and Structure-Property Relationship (SPR) Analysis

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new compounds and the analysis of their structure-activity and structure-property relationships (SAR/SPR). Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely applied to the study of hydrazone derivatives.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can generate reliable computational models that relate the steric and electrostatic properties of a series of compounds to their biological activity. nih.gov These models produce contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, thus guiding the design of more potent analogs.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov In the context of hydrazone derivatives, docking studies have been employed to elucidate potential mechanisms of action by identifying interactions with the active sites of enzymes like laccase or DNA gyrase. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and a basis for further structural modifications. For example, SAR analysis of laccase inhibitors revealed that a slim salicylic (B10762653) aldehyde framework was crucial for stabilizing molecules near the substrate docking site. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also play a crucial role in the virtual screening of large compound libraries to identify new hits with desired biological activities, thereby accelerating the drug discovery process.

Advanced Analytical Techniques for Characterization and Study of 3 Hydroxypropanehydrazide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-Hydroxypropanehydrazide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-Amino-3-hydroxypropanehydrazide dihydrochloride (B599025), a salt of this compound, has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz. The observed chemical shifts (δ) and their corresponding assignments are presented in the table below. The broad singlets are indicative of exchangeable protons from the amino and hydrazide groups, while the triplet and multiplet correspond to the protons on the propane (B168953) backbone. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.91 | Broad Singlet | 2H | -NH₂ (hydrazide) |

| 8.57 | Broad Singlet | 3H | -NH₃⁺ (amino) |

| 5.63 | Broad Singlet | 1H | -OH |

| 3.97 | Triplet (J = 4.0 Hz) | 1H | CH |

| 3.86–3.78 | Multiplet | 2H | CH₂ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of (S)-2-Amino-3-hydroxypropanehydrazide dihydrochloride in DMSO-d₆ at 126 MHz reveals three distinct carbon signals, corresponding to the carbonyl carbon, the hydroxyl-bearing methylene (B1212753) carbon, and the amino-bearing methine carbon. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 166.3 | C=O |

| 60.2 | CH₂-OH |

| 53.3 | CH-NH₃⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption peaks are expected for the hydroxyl, amino, and hydrazide functionalities. Key expected absorption bands include N-H stretching around 3300 cm⁻¹ and a strong C=O (amide I) stretching vibration at approximately 1650 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

Mass Spectrometry (MS): In positive-ion mode mass spectrometry, the protonated molecule of 2-amino-3-hydroxypropanehydrazide (B1599439) ([C₃H₉N₃O₂ + H]⁺) is observed with a mass-to-charge ratio (m/z) of 120. dokumen.pub This ion undergoes further fragmentation, with a characteristic loss of ammonia (B1221849) (NH₃) resulting in a fragment ion at m/z 103. dokumen.pub

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass, which allows for the confirmation of the elemental formula. For (S)-2-Amino-3-hydroxypropanehydrazide, the calculated exact mass for the protonated molecule [M+H]⁺ is 120.0768. rsc.org The experimentally observed value is 120.0769, which is in excellent agreement with the theoretical value, confirming the molecular formula C₃H₁₀N₃O₂⁺. rsc.org

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 120.0768 | 120.0769 |

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry can be a straightforward and effective method for the quantitative analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region. While specific UV-Vis data for this compound is not extensively reported in the literature, its applicability would depend on the presence of a suitable chromophore or its derivatization to introduce one.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, by-products, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for purity assessment and quality control. The synthesis of derivatives of 2-amino-3-hydroxypropanehydrazide hydrochloride is often monitored by HPLC to track the progress of the reaction until the starting material is consumed, indicating the suitability of this technique for analyzing the compound. googleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For a polar and relatively non-volatile compound like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability, making it amenable to GC analysis.

Research Findings: While specific GC-MS studies focusing exclusively on this compound are not extensively detailed in the literature, the analysis of structurally related compounds, such as 3-hydroxypropionaldehyde (3-HPA) and other 3-hydroxy acids, provides a clear framework for its characterization. researchgate.netnih.gov The standard approach involves converting the polar functional groups (hydroxyl and hydrazide) into less polar derivatives, most commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically through electron impact ionization) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification by comparison to spectral libraries or through interpretation of fragmentation patterns. For instance, analysis of 3-HPA has shown the detection of monomers, dimers, and trimers after derivatization. researchgate.net A similar approach would be expected to resolve and identify this compound and any related impurities or oligomers.

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Polar Analytes

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Derivatization Agent | Reagent used to increase volatility. | BSTFA with 1% TMCS, MSTFA |

| GC Column | Type of capillary column used for separation. | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) |

| Injection Mode | Method of sample introduction. | Split/Splitless |

| Oven Program | Temperature gradient to elute compounds. | Initial temp 50-70°C, ramp at 5-15°C/min to 280-300°C |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen |

| Ionization Mode | Method for creating ions in the mass spectrometer. | Electron Impact (EI), 70 eV |

| Mass Analyzer | Device for separating ions. | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Range | Range of m/z values scanned. | 40-500 amu |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a fundamental, cost-effective, and rapid chromatographic technique used to separate mixtures, monitor reaction progress, and assess the purity of compounds. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility through the use of plates with smaller, more uniform particles and sophisticated instrumentation for sample application, development, and detection. nih.govsigmaaldrich.com

Research Findings: For a polar molecule like this compound, TLC and HPTLC are ideal for routine qualitative analysis. The separation occurs on a stationary phase, typically silica (B1680970) gel 60 F254, which is a polar adsorbent. researchgate.net A solvent system (mobile phase), usually a mixture of organic solvents, is selected to achieve differential migration of the components up the plate via capillary action. The polarity of the mobile phase is critical and must be optimized to achieve a good separation, with the retention factor (Rf) value being a key parameter.

Due to the presence of the hydrazide and hydroxyl groups, this compound is expected to be highly polar and would require a relatively polar mobile phase for migration on a silica gel plate. A typical mobile phase might consist of a mixture like dichloromethane/methanol (B129727) or ethyl acetate/methanol with a small amount of acetic acid or ammonia to improve spot shape. Visualization of the separated spots can be achieved under UV light (if the compound is UV-active) or by using various chemical staining agents. chemistryhall.com Given its functional groups, stains like potassium permanganate (B83412) (which reacts with the hydroxyl group) or ninhydrin (B49086) (which can react with the hydrazide group, especially under heat) would be effective for visualization. chemistryhall.com HPTLC enhances this process by allowing for precise quantification through densitometric scanning of the plates. nih.gov

Table 2: Method Development Parameters for TLC/HPTLC of this compound

| Parameter | TLC | HPTLC |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum or glass plates | Silica gel 60 F254 HPTLC plates with fluorescent indicator |

| Sample Application | Manual spotting with capillary tubes | Automated band or spot application (e.g., Linomat) |

| Mobile Phase (Example) | Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane with modifier | Chloroform:Methanol:Acetic Acid (e.g., 8:1.5:0.5 v/v/v) |

| Development | In a sealed tank with saturated atmosphere | In a twin-trough chamber with controlled saturation |

| Detection/Visualization | UV lamp (254 nm), Iodine vapor, Potassium permanganate dip, Ninhydrin spray | UV lamp (254/366 nm), Densitometric scanning |

| Key Outcome | Qualitative purity check, Rf value determination | Quantitative analysis, high-resolution separation |

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. cam.ac.uk

Research Findings: The definitive structural elucidation of this compound would be achieved by single-crystal X-ray diffraction. This requires the successful growth of a single crystal of the compound, which can often be the most challenging step. Crystallization is typically attempted by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and thousands of diffraction intensities are collected. This data is processed to determine the unit cell dimensions and the space group symmetry of the crystal. wikipedia.org Finally, the crystal structure is solved and refined to produce a detailed model of the atomic positions.

As of the current literature survey, a publicly available crystal structure for this compound (CAS No. 64616-76-8) has not been reported in major crystallographic databases. However, the analysis of structurally related compounds, such as substituted hydrazines or other small-molecule hydroxysteroids, demonstrates the power of this technique. researchgate.netnih.gov If a crystal structure were determined, it would provide unequivocal proof of its molecular conformation and details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrazide moieties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₃H₉N₃O₂ |

| Formula Weight | The molar mass of the compound. | 119.12 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.5 Å, b = 8.7 Å, c = 7.6 Å, β = 107° |

| Volume (V) | The volume of the unit cell. | 352 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.45 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | R1 = 0.045 |

Note: The data in this table is illustrative and based on typical values for small organic molecules, pending experimental determination.

Emerging Electrochemical and Miniaturized Analytical Approaches (e.g., electrochemical sensors, microfluidics)

Modern analytical chemistry is moving towards the development of rapid, sensitive, and portable detection systems. Electrochemical sensors and microfluidic devices represent the forefront of this trend, offering the potential for on-site, real-time analysis with minimal sample consumption.

Electrochemical Sensors: These devices measure changes in an electrical property (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. nih.gov For this compound, a sensor could be developed based on its electrochemical oxidation. The hydrazide moiety is electroactive and can be oxidized at a specific potential. A sensor could be constructed using a modified electrode (e.g., glassy carbon, gold, or platinum) coated with a material that enhances the detection signal or improves selectivity. youtube.com Molecularly imprinted polymers (MIPs) are a particularly promising approach, where a polymer is synthesized with cavities that are complementary in shape and functionality to the target molecule, enabling highly selective recognition. nih.gov

Microfluidics: Also known as "lab-on-a-chip" technology, microfluidics involves the manipulation of minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers. These devices can integrate multiple analytical steps, such as sample preparation, reaction, separation, and detection, onto a single chip. A microfluidic system could be designed for the rapid derivatization and electrophoretic separation of this compound, providing a much faster analysis time and significantly lower reagent consumption compared to conventional methods like HPLC or GC. Coupling a microfluidic device with an electrochemical detector could create a highly sensitive and portable system for quantifying this compound in various matrices.

Research Findings: While specific electrochemical sensors or microfluidic platforms designed for this compound are not yet prominent in the literature, the principles are well-established for other small molecules, including biomarkers and pollutants. nih.govnih.gov The development of such a device for this compound would involve identifying a selective recognition element (e.g., an MIP or an enzyme) and integrating it with a transducer (the electrode) or into a microfluidic chip design. The potential for creating low-cost, portable sensors opens up new possibilities for process monitoring and quality control applications.

Table 4: Comparison of Traditional vs. Emerging Analytical Approaches

| Feature | Traditional Methods (GC-MS, HPTLC) | Emerging Methods (Electrochemical Sensors, Microfluidics) |

|---|---|---|

| Analysis Time | Hours (including sample preparation) | Seconds to minutes |

| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) |

| Portability | Lab-based, large instrumentation | Portable, handheld devices possible |

| Cost per Analysis | Moderate to High | Potentially Low |

| Selectivity | High (especially with MS) | Can be very high with specific recognition elements (MIPs, antibodies) |

| Real-time Monitoring | Difficult, typically offline | Feasible |

| Development Status for this compound | Established principles, method adaptation required | Conceptual, requires significant R&D |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-hydroxypropanehydrazide, such studies would provide invaluable data on its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.govepstem.netresearchgate.net For this compound, DFT calculations would be instrumental in determining key electronic and structural parameters. Although no specific studies are available for this compound, a hypothetical DFT analysis would typically yield the data presented in the table below. These parameters are crucial for predicting the molecule's reactivity, with the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicating its electron-donating and accepting capabilities, respectively. The energy gap between them is a key indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value/Description | Significance |

| Optimized Geometry | Bond lengths (e.g., C-C, C-N, N-N, C-O), bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. | Provides the most stable three-dimensional structure of the molecule. |

| HOMO Energy | e.g., -9.5 eV | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | e.g., +1.2 eV | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | e.g., 10.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | A map showing regions of positive and negative electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Helps in understanding the distribution of electron density and reactivity. |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Calculations for Molecular Properties and Interactions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. nih.gov These calculations could provide highly accurate predictions of the molecular properties of this compound. While no specific ab initio studies have been published for this compound, such an investigation would focus on properties like the dipole moment, polarizability, and the nature of intramolecular hydrogen bonding between the hydroxyl and hydrazide groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.com MD simulations of this compound would offer insights into its dynamic behavior, conformational flexibility, and interactions with its environment.

Conformational Analysis and Intermolecular Interactions

The flexible backbone of this compound, with several rotatable bonds, suggests that it can adopt multiple conformations. A thorough conformational analysis, which has been performed for other molecules to understand their structure-activity relationships, would be necessary to identify the most stable conformers in different environments. nih.gov This analysis would involve mapping the potential energy surface of the molecule as a function of its dihedral angles.

Investigation of Solvent Effects and Reaction Dynamics

The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations can model these interactions explicitly, providing information on the solvation shell structure and the influence of the solvent on the molecule's conformation. nih.gov This is crucial for understanding its solubility and how it might behave in an aqueous physiological environment.

Molecular Docking Studies and Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor.

To date, no molecular docking studies have been published that specifically investigate the binding of this compound to any biological target. Such a study would first require the identification of a potential protein target. The simulation would then predict the binding pose and affinity, providing insights into the potential biological activity of the compound.

Table 2: Hypothetical Molecular Docking Results for this compound

| Parameter | Hypothetical Value/Description | Significance |

| Target Protein | e.g., A specific enzyme or receptor | The biological molecule with which this compound is predicted to interact. |

| Binding Affinity (Score) | e.g., -7.5 kcal/mol | A measure of the strength of the interaction between the ligand and the protein. More negative values typically indicate stronger binding. |

| Predicted Interactions | e.g., Hydrogen bonds with specific amino acid residues (e.g., Asp, Ser, Tyr); Hydrophobic interactions. | Details the specific non-covalent interactions that stabilize the ligand-protein complex. |